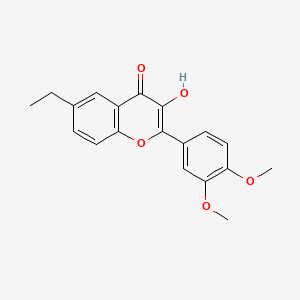

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one

Descripción general

Descripción

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group at the 2-position, an ethyl group at the 6-position, and a hydroxyl group at the 3-position. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization and subsequent oxidation to yield the desired chromen-4-one derivative.

-

Condensation Reaction

Reagents: 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, sodium ethoxide.

Conditions: Reflux in ethanol.

Intermediate: 3,4-dimethoxychalcone.

-

Cyclization and Oxidation

Reagents: 3,4-dimethoxychalcone, oxidizing agent (e.g., potassium permanganate).

Product: this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the cyclization and oxidation steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one undergoes various chemical reactions, including:

-

Oxidation: : The hydroxyl group at the 3-position can be oxidized to form a ketone.

Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Reflux in an appropriate solvent.

-

Reduction: : The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Reagents: Nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a hydroxyl derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one can be compared with other chromen-4-one derivatives and phenyl-substituted compounds:

-

Similar Compounds

- 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one.

- 2-(3,4-Dimethoxyphenyl)-6-methyl-3-hydroxychromen-4-one.

- 2-(3,4-Dimethoxyphenyl)-3-hydroxychromen-4-one.

-

Uniqueness

- The presence of the ethyl group at the 6-position and the hydroxyl group at the 3-position distinguishes it from other similar compounds.

- These structural features contribute to its unique chemical reactivity and biological activity.

Actividad Biológica

Overview

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a synthetic compound belonging to the chromen-4-one class, known for its diverse biological activities. Its structure features a chromen-4-one core with a 3,4-dimethoxyphenyl group, an ethyl group at the 6-position, and a hydroxyl group at the 3-position. This unique arrangement contributes to its potential therapeutic applications, particularly in oncology and inflammation.

- Molecular Formula : C19H18O5

- CAS Number : 1365271-38-0

- Molar Mass : 326.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The hydroxyl and methoxy groups enable the compound to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : It modulates signaling pathways associated with inflammation, potentially inhibiting the activation of nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α) pathways .

- Anticancer Properties : Preliminary studies indicate that it may reduce cell viability in cancer cell lines, suggesting potential as an anticancer agent .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. It scavenges reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. The mechanism involves the donation of hydrogen atoms from hydroxyl groups, neutralizing free radicals.

Anti-inflammatory Activity

Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. In vitro studies have shown that it effectively blocks TNF-α-induced NF-κB activation in human embryonic kidney cells .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | CC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | <20 | Significant cytotoxicity |

| H2170 (Lung Cancer) | <30 | Moderate cytotoxicity |

| NIH3T3 (Non-cancer) | >100 | Minimal effect |

The compound's ability to induce apoptosis in A549 cells highlights its potential as a therapeutic agent against non-small cell lung carcinoma (NSCLC) .

Case Studies and Research Findings

- Study on Lung Cancer : A study published in MDPI demonstrated that derivatives of chromen-4-one, including this compound, could significantly reduce cell viability in lung cancer cell lines. The study identified that treatment with this compound led to a decrease in the epithelial-to-mesenchymal transition (EMT) markers, suggesting its role in inhibiting cancer metastasis .

- Inflammation Modulation : Another research article highlighted its effectiveness in modulating inflammatory responses by inhibiting NF-κB activation. This suggests potential applications in treating inflammatory diseases .

- Comparative Analysis : In comparison with other similar compounds, such as 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one and 2-(3,4-Dimethoxyphenyl)-6-methyl-3-hydroxychromen-4-one, this compound exhibits unique properties due to its ethyl substitution at the 6-position and hydroxyl group at the 3-position, enhancing its biological activity .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-11-5-7-14-13(9-11)17(20)18(21)19(24-14)12-6-8-15(22-2)16(10-12)23-3/h5-10,21H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHMBQJWXCDRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737519 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-38-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.